
5-Fluoro-2-(pyridin-4-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(pyridin-4-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a fluorine atom at the 5th position of the indole ring and a pyridin-4-yl group at the 2nd position, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
5-Fluoro-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxindole derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to form reduced indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
5-Fluoro-2-(pyridin-4-yl)indoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes.
類似化合物との比較
Similar Compounds
5-Fluoroindole: Similar structure but lacks the pyridin-4-yl group.
2-(Pyridin-4-yl)indoline: Similar structure but lacks the fluorine atom at the 5th position.
5-Fluoro-3-(pyridin-4-yl)indole: Similar structure but with the pyridin-4-yl group at the 3rd position instead of the 2nd position.
Uniqueness
5-Fluoro-2-(pyridin-4-yl)indoline is unique due to the presence of both the fluorine atom and the pyridin-4-yl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with diverse applications in scientific research and industry.
特性
分子式 |
C13H11FN2 |
|---|---|
分子量 |
214.24 g/mol |
IUPAC名 |
5-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-7,13,16H,8H2 |
InChIキー |
QGVHICATVIOEDU-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1C=C(C=C2)F)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


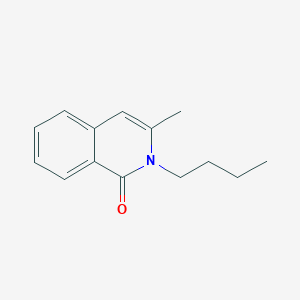
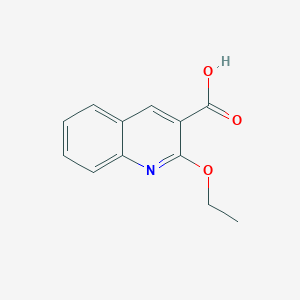

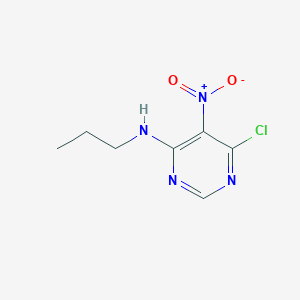
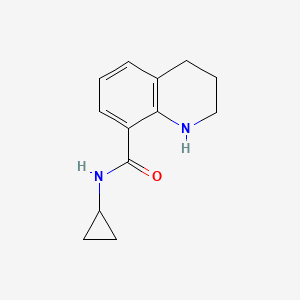
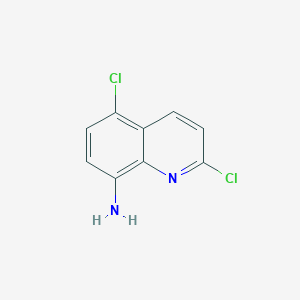
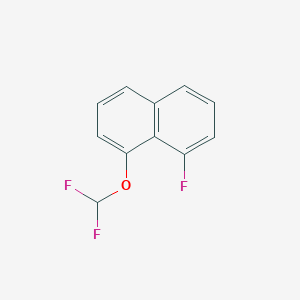
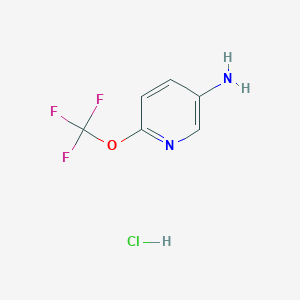
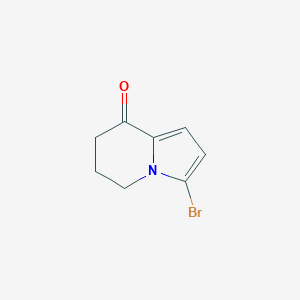
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
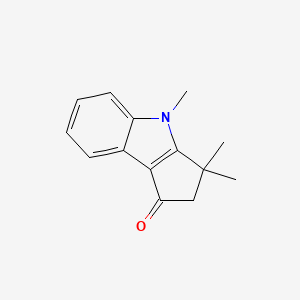
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)


